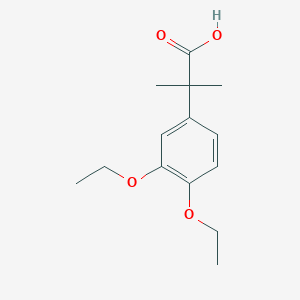

2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid” is a type of organic compound1. However, there is limited information available about this specific compound. It’s worth noting that it shares some similarities with “3,4-Dimethoxyphenylacetic acid”, which is a compound with a structure containing a benzene ring conjugated to a propanoic acid2.

Synthesis Analysis

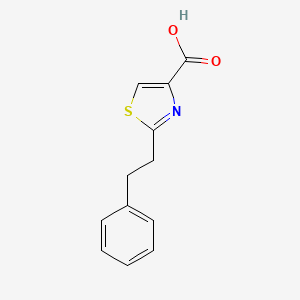

There is no direct synthesis process available for “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid”. However, a related compound, “3,4-dimethoxyphenylacetic acid”, has been used in the synthesis of papaverine hydrochloride3. The synthesis process involves several steps, including the reaction of 3,4-dimethoxyphenylacetic acid with SOCl2 in toluene to form 3,4-dimethoxyphenylacetyl chloride3.Molecular Structure Analysis

The molecular structure of “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid” is not directly available. However, the related compound “3,4-Dimethoxyphenylacetic acid” has a linear formula of (CH3O)2C6H3CH2CO2H2.Chemical Reactions Analysis

There is no specific chemical reaction analysis available for “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid”. However, “3,4-Dimethoxyphenylacetic acid” is known to react with formaldehyde in the presence of acid to give an isochromanone4.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid” are not directly available. However, the related compound “3,4-Dimethoxyphenylacetic acid” is a white to beige powder with a melting point of 96-98 °C2.Wissenschaftliche Forschungsanwendungen

-

Synthesis of Isochromanone

- Field : Organic Chemistry

- Application Summary : 2-(3,4-Dimethoxyphenyl)acetic acid reacts with formaldehyde in the presence of acid to give an isochromanone .

- Method of Application : The reaction involves the use of formaldehyde and an acid catalyst. The specific conditions such as temperature, pressure, and reaction time may vary depending on the specific experimental setup .

-

Synthesis of Tetrahydroisoquinoline Derivatives

- Field : Medicinal Chemistry

- Application Summary : A derivative of 2-(3,4-Dimethoxyphenyl)acetic acid, specifically 3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one, is used in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .

- Method of Application : The synthesis involves a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .

- Results : The result is the formation of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .

Safety And Hazards

The safety and hazards of “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid” are not directly available. However, the related compound “4-(3,4-Dimethoxyphenyl)butyric acid” is known to cause serious eye irritation6.

Zukünftige Richtungen

There is no specific future direction available for “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid”. However, the related compound “3,4-Dimethoxyphenylacetic acid” and other similar compounds continue to be of interest in the field of organic chemistry7.

Please note that while this analysis provides a comprehensive overview based on the available information, the specific details for “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid” may vary. Further research and studies would be needed to provide more accurate and specific information about this compound.

Eigenschaften

IUPAC Name |

2-(3,4-diethoxyphenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-5-17-11-8-7-10(9-12(11)18-6-2)14(3,4)13(15)16/h7-9H,5-6H2,1-4H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTETWGOVNGTOFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)C(=O)O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)